molecular formula C24H26N4O3S B2800751 (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 1321851-70-0

(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No. B2800751
CAS RN: 1321851-70-0
M. Wt: 450.56
InChI Key: GNTZHPAHOUZXBC-HIXSDJFHSA-N
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Description

The compound “(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d]imidazole moiety, which is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of such compounds often involves the formation of imidazole rings, a process that has seen significant advances in recent years . The synthesis process emphasizes the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . These techniques can provide detailed information about the bonding modes and geometry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve a series of heterocyclization reactions with different chemical reagents . The resulting molecules could include various derivatives incorporated with the benzo[d]imidazole moiety .

Scientific Research Applications

Synthesis and Antitumor Evaluation

A novel series of sulfonamides containing the benzo[d]imidazole moiety has been synthesized, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These compounds, identified for their potent antitumor properties, were subjected to QSAR studies to predict their cytotoxicity towards different cancer cell lines, providing insights into their potential therapeutic applications (Łukasz Tomorowicz et al., 2020).

Antimicrobial and Antiproliferative Agents

Research on N-ethyl-N-methylbenzenesulfonamide derivatives has uncovered their effectiveness as antimicrobial and antiproliferative agents. Compounds showcasing significant cytotoxicity against lung (A-549) and liver (HepG2) cancer cell lines, along with noteworthy antimicrobial activity, highlight the diverse biological applications of these derivatives (Shimaa M. Abd El-Gilil, 2019).

Molecular Rearrangements and Synthesis

The study on Mukaiyama reagents reveals the synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-2-[1-alkylpyridin-2(1H)ylidene]acetonitriles through reactions of N-alkyl-2-chloropyridinium salts with benzimidazolylacetonitriles. This research demonstrates the complex molecular rearrangements and potential for generating novel compounds with significant properties (T. Saraeva et al., 2012).

Photosensitizer for Cancer Treatment

A new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing a Schiff base, has been synthesized. This compound exhibits promising properties as a photosensitizer for photodynamic therapy, highlighting its potential in cancer treatment (M. Pişkin et al., 2020).

N-Heterocyclic Carbene-Silver(I) Complexes

Novel nonsymmetrically p-benzyl-substituted (benz)imidazole N-heterocyclic carbene-silver(I) acetate complexes have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. These complexes demonstrate potential antibacterial properties and cytotoxicity against human renal cancer cell lines, showcasing their therapeutic potential (F. Hackenberg et al., 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown to exhibit antiangiogenic effects and promote apoptosis . This is often verified by DNA condensation and FACS analysis .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications. For instance, similar compounds have shown potential as anticancer drugs , suggesting possible avenues for future research.

properties

IUPAC Name

4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-27-22-11-7-6-10-21(22)26-24(27)20(16-25)23(29)17-12-14-19(15-13-17)32(30,31)28(2)18-8-4-3-5-9-18/h6-7,10-15,18,29H,3-5,8-9H2,1-2H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIMGSJXHPCINK-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide

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